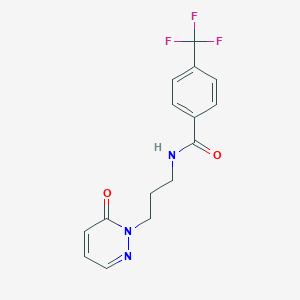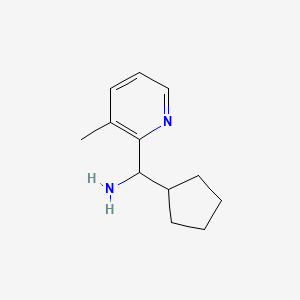
Ethyl 4-((3-cyanoquinolin-4-yl)amino)benzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((3-cyanoquinolin-4-yl)amino)benzoate hydrochloride, also known as ECA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
科学的研究の応用
Synthesis and Antimicrobial Activity
Ethyl 4-((3-cyanoquinolin-4-yl)amino)benzoate hydrochloride and its derivatives are synthesized for their potential antimicrobial activities. The synthesis involves various chemical reactions leading to compounds that have been screened for antibacterial and antifungal activities against a range of pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. These compounds show promise as antimicrobial agents due to their inhibitory effects on bacterial and fungal growth (Desai, Shihora, & Moradia, 2007).
Biological Potentials and Molecular Docking
Further research into this compound derivatives explores their biological potentials, including antioxidant, antiulcer, and anti-inflammatory activities. Molecular docking studies suggest these compounds can bind effectively to target enzymes similar to ibuprofen, indicating potential for pharmaceutical applications. The compounds also show protective effects against liver toxicity and ulceration in animal models, highlighting their therapeutic potential (Borik & Hussein, 2021).
Cytotoxic Evaluation
The cytotoxic properties of this compound derivatives have been evaluated in vitro, particularly against human hepatocellular carcinoma cell lines. These studies reveal that some derivatives exhibit promising inhibitory effects on the growth of cancer cells, with IC50 values indicating potential for development as cancer therapeutic agents (El-Deen, Anwar, & Hasabelnaby, 2016).
Chemical Transformations and Fluorescent Properties
Research on the chemical transformations of this compound focuses on its reaction with various chemical agents to synthesize new compounds with potential applications in fluorescent materials. These transformations lead to compounds with substituents in the quinoline ring, offering insights into the development of new materials with specific fluorescent properties (Avetisyan, Aleksanyan, & Ambartsumyan, 2007).
Antibacterial Activity
The antibacterial activities of this compound derivatives against both Gram-positive and Gram-negative bacteria have been explored. Some synthesized compounds show moderate effectiveness against bacterial strains, including Pseudomonas aeruginosa, suggesting their potential as antibacterial agents (Asghari, Ramezani, & Mohseni, 2014).
Safety and Hazards
The safety data sheet for a similar compound, Ethyl 4-aminobenzoate, indicates that it causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
ethyl 4-[(3-cyanoquinolin-4-yl)amino]benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2.ClH/c1-2-24-19(23)13-7-9-15(10-8-13)22-18-14(11-20)12-21-17-6-4-3-5-16(17)18;/h3-10,12H,2H2,1H3,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECPUBNGIWLXNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

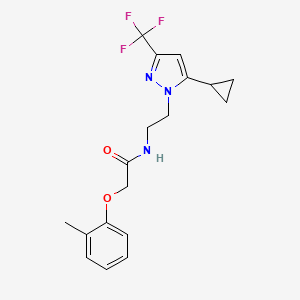
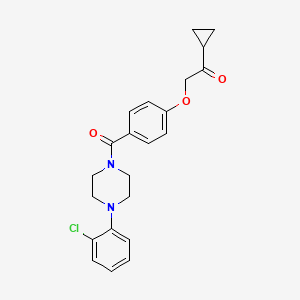
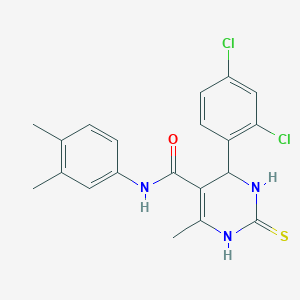
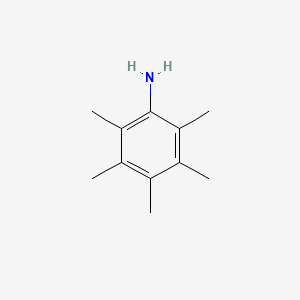

![3-[(4-chlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2667925.png)

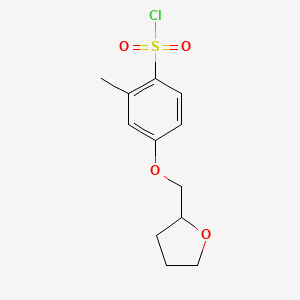
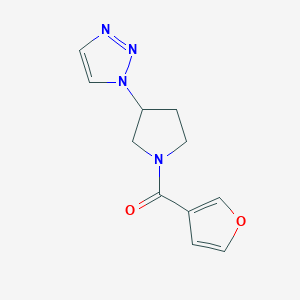
![2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiazole-4-carboxamide](/img/structure/B2667931.png)
![Methyl 2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2667932.png)
